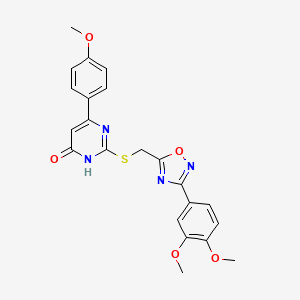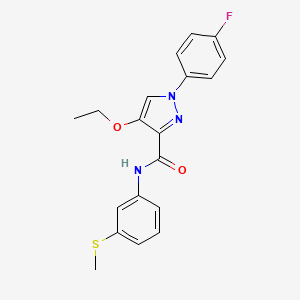
4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide, also known as EFMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EFMC is a pyrazole derivative that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs).
Mécanisme D'action
4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2, 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide reduces the production of prostaglandins, thereby reducing inflammation and pain. 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide's anticancer activity is believed to be mediated by its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide has been shown to reduce inflammation and pain in animal models of arthritis and inflammation. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide is its potent anti-inflammatory and analgesic activity. Another advantage is its potential as a cancer therapeutic agent. However, 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide scaffold. Another area of interest is the investigation of 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide's potential as a chemopreventive agent, which could be used to prevent the development of cancer in high-risk individuals. Additionally, the development of 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide analogs with improved solubility and reduced toxicity could lead to the development of more effective and safer drugs.
Méthodes De Synthèse
The synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide involves a multistep process that includes the condensation of 4-fluorobenzaldehyde with 3-methylthiophenyl hydrazine to form 4-fluoro-3-(methylthio)phenyl hydrazone. This intermediate is then subjected to a reaction with ethyl 4-chloroacetoacetate to form 4-ethoxy-1-(4-fluorophenyl)-3-(methylthio)-1H-pyrazole-5-carboxylic acid ethyl ester. Finally, the ester is converted to 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide by reacting it with ammonia in methanol.
Applications De Recherche Scientifique
4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its anti-inflammatory and analgesic properties. It has also been investigated for its potential as a cancer therapeutic agent. 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer. Additionally, 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide has been found to induce apoptosis (programmed cell death) in cancer cells.
Propriétés
IUPAC Name |
4-ethoxy-1-(4-fluorophenyl)-N-(3-methylsulfanylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-3-25-17-12-23(15-9-7-13(20)8-10-15)22-18(17)19(24)21-14-5-4-6-16(11-14)26-2/h4-12H,3H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKZUKPRZLTOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=CC(=CC=C2)SC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

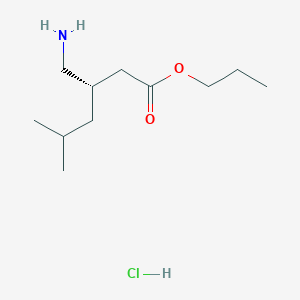
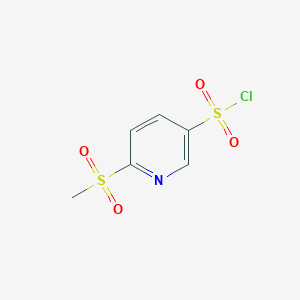

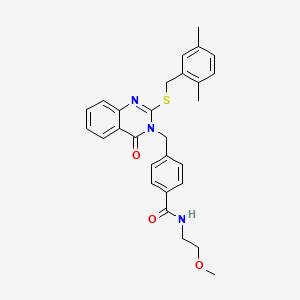
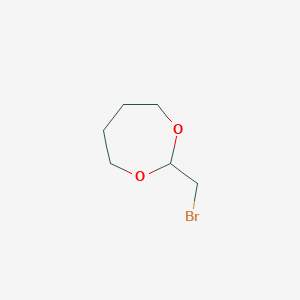
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2910618.png)
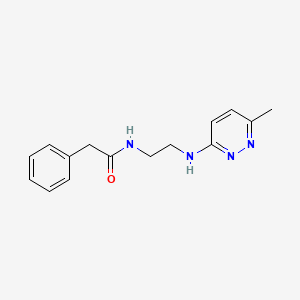
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2910622.png)

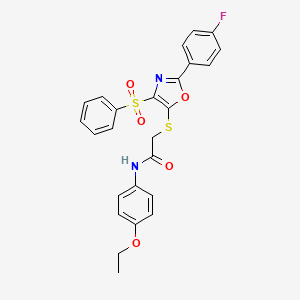
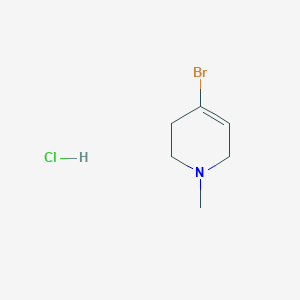
![N-[3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]but-2-ynamide](/img/structure/B2910628.png)
